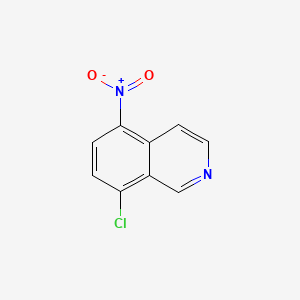

8-Chloro-5-nitroisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAMHAYSMRYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697686 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156901-43-8 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 8 Chloro 5 Nitroisoquinoline

Direct Synthesis Approaches to 8-Chloro-5-nitroisoquinoline

Direct synthesis methods provide the most straightforward pathways to this compound, typically involving the introduction of either the nitro or the chloro group onto a suitably substituted isoquinoline (B145761) precursor.

Nitration of Chloroisoquinoline Precursors to Afford this compound

The most established route involves the electrophilic nitration of 8-chloroisoquinoline (B135129). This reaction directly introduces a nitro group onto the benzene (B151609) ring portion of the molecule to yield the target compound. Research indicates that the nitration of 8-chloroisoquinoline specifically affords this compound. thieme-connect.de

The outcome of the nitration reaction is governed by the electronic properties of the isoquinoline ring system and the directing influence of the chloro substituent. In electrophilic substitutions, the isoquinoline ring is preferentially attacked at the C5 and C8 positions. thieme-connect.de The presence of a chlorine atom at the C8 position, while being an ortho, para-directing group, deactivates the ring towards electrophilic attack. However, its presence effectively blocks one of the two most reactive sites. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the other highly activated site, the C5 position. thieme-connect.de This directing effect overcomes the general tendency for nitration at other positions, leading to the regioselective formation of this compound.

The nitration of aromatic compounds is a rapid and highly exothermic process that requires careful control of reaction conditions to ensure safety and maximize product yield. beilstein-journals.orgnih.gov The standard method employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). beilstein-journals.org Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. nih.gov Precise temperature control is critical to prevent over-nitration and the formation of unwanted byproducts. beilstein-journals.org

Table 1: Optimized Reaction Conditions for Nitration of 8-Chloroisoquinoline

| Parameter | Condition | Rationale |

|---|---|---|

| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | H₂SO₄ catalyzes the formation of the nitronium ion (NO₂⁺) from HNO₃, which is the active electrophile. nih.gov |

| Temperature | Low to moderate (e.g., 0-25 °C) | The reaction is highly exothermic; temperature control is crucial to prevent runaway reactions and minimize side-product formation. beilstein-journals.org |

| Solvent | Sulfuric acid often serves as the solvent | Ensures solubility of the isoquinoline precursor and promotes the generation of the nitrating agent. |

| Reaction Time | Varies (monitored by TLC/LC-MS) | Reaction progress must be monitored to ensure complete conversion of the starting material without significant degradation or byproduct formation. |

Considerations of Regioselectivity in Nitration Reactions

Chlorination of Nitroisoquinolines Precursors to Afford this compound

An alternative theoretical pathway involves the direct chlorination of a 5-nitroisoquinoline (B18046) precursor. This approach would require the selective introduction of a chlorine atom at the C8 position of the 5-nitro-substituted ring.

Achieving regioselective chlorination at the C8 position of 5-nitroisoquinoline presents a significant synthetic challenge. Various methods for the regioselective chlorination of aromatic and heteroaromatic compounds have been developed, employing reagents such as N-chlorosuccinimide (NCS) in strong acid or copper(II) chloride. beilstein-journals.org For instance, the chlorination of isoquinoline itself can lead to a mixture of products, but further chlorination of 5-chloroisoquinoline (B14526) is known to produce the 5,8-dichloro-isomer, indicating that the C8 position is susceptible to electrophilic chlorination. thieme-connect.de This suggests that a carefully designed chlorination strategy for 5-nitroisoquinoline could potentially yield the desired 8-chloro product.

The primary challenge in this approach is the powerful deactivating and meta-directing effect of the nitro group. The NO₂ group at C5 strongly withdraws electron density from the entire aromatic system, making the ring less susceptible to electrophilic attack. researchgate.net Furthermore, as a meta-director, the nitro group would preferentially direct incoming electrophiles to the C7 position, and to a lesser extent, the C4 and C6 positions. It deactivates the ortho (C4, C6) and para (C8) positions relative to itself, making the desired chlorination at C8 electronically disfavored. Overcoming this inherent electronic bias would require specialized catalytic systems or reaction conditions that can override the strong directing effect of the nitro group.

Investigating Regioselective Chlorination Strategies

One-Pot Synthetic Strategies for this compound Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel. nih.gov For the synthesis of this compound derivatives, these strategies are particularly valuable. google.comrsc.org

Multi-component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are a cornerstone of one-pot synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials. nih.govfu-berlin.de this compound can be effectively utilized as a key component in such reactions.

A notable example is a one-pot, four-component reaction that yields tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate derivatives. civilica.com This reaction brings together this compound, an alkyl cyanoacetate, 4-methylthiazole-2-carbaldehyde, and an isocyanide derivative. civilica.com The process proceeds under mild conditions at room temperature, demonstrating the efficiency and accessibility of this synthetic route. civilica.com The resulting products are highly functionalized heterocyclic systems with excellent yields. civilica.com

Catalytic Approaches in One-Pot Syntheses (e.g., transition metal catalysis)

Transition metal catalysis plays a crucial role in modern organic synthesis, enabling a wide range of transformations with high selectivity and efficiency. organic-chemistry.org Palladium-catalyzed reactions, in particular, have been instrumental in the one-pot synthesis of various isoquinoline derivatives. organic-chemistry.orgacs.org

For instance, a palladium-catalyzed, microwave-assisted one-pot reaction has been developed for the synthesis of substituted isoquinolines. acs.org This method involves the sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297). acs.org While this example doesn't directly start with this compound, the principles of transition metal-catalyzed C-C and C-N bond formation in a one-pot fashion are highly relevant and adaptable for the synthesis of complex isoquinoline-based structures. rsc.orgacs.org

Derivatization and Functionalization of this compound

The presence of the chloro and nitro groups on the isoquinoline core makes this compound a versatile substrate for further chemical modification. The primary route for derivatization is through nucleophilic aromatic substitution (SNAr) at the chloro-substituted position.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C-8 position of this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitro group at the C-5 position and the nitrogen atom within the isoquinoline ring system. thieme-connect.de This activation facilitates the displacement of the chloride ion by a variety of nucleophiles. thieme-connect.de

Amination Reactions (e.g., with methylamine (B109427), alkylamines)

Amination reactions are a common and important class of nucleophilic substitution reactions performed on this compound. The reaction with primary and secondary amines allows for the introduction of various amino functionalities at the C-8 position, leading to the synthesis of 8-amino-5-nitroisoquinoline derivatives. researchgate.nettheclinivex.com

A well-documented example is the reaction of this compound with methylamine. thieme-connect.deresearchgate.net This reaction proceeds efficiently in ethanol (B145695) at room temperature, highlighting the enhanced reactivity of the chloro substituent due to the presence of the para-nitro group. thieme-connect.de The product of this reaction is 8-(methylamino)-5-nitroisoquinoline. researchgate.net Similarly, reactions with other alkylamines can be employed to generate a library of N-substituted 8-amino-5-nitroisoquinoline compounds.

The resulting 8-amino-5-nitroisoquinoline derivatives can be further transformed. For instance, the nitro group can be reduced to an amino group, providing access to 5,8-diaminoisoquinoline derivatives. cdnsciencepub.com

Table 1: Examples of Amination Reactions with this compound

| Nucleophile | Product | Reaction Conditions |

| Methylamine | 8-(Methylamino)-5-nitroisoquinoline | Ethanol, Room Temperature thieme-connect.deresearchgate.net |

| Liquid Methylamine/Potassium Permanganate (B83412) | 8-(Methylamino)-5-nitroisoquinoline | Not specified researchgate.net |

| Various primary or secondary amines | 8-Alkylamino-5-nitroisoquinolines | Not specified |

Impact of Steric and Electronic Factors on Nucleophilic Attack

The success and rate of nucleophilic substitution reactions are significantly influenced by both steric and electronic factors. numberanalytics.comlumenlearning.com

Electronic Factors: The primary electronic factor influencing the reactivity of this compound is the strong electron-withdrawing nature of the nitro group at the C-5 position. thieme-connect.de This group, being para to the chloro substituent, effectively delocalizes the negative charge in the Meisenheimer intermediate formed during the SNAr reaction, thereby stabilizing the transition state and accelerating the reaction. researchgate.net The nitrogen atom of the isoquinoline ring also contributes to the electron deficiency of the carbocyclic ring, further facilitating nucleophilic attack. researchgate.net

Steric Factors: Steric hindrance can play a significant role in nucleophilic substitution reactions. numberanalytics.combeilstein-journals.org While the C-8 position in isoquinoline is generally accessible, bulky nucleophiles or substituents adjacent to the reaction site can impede the approach of the nucleophile, potentially slowing down the reaction rate. beilstein-journals.org In the case of this compound, the peri-interaction with the hydrogen at the C-1 position is a consideration. However, for relatively small nucleophiles like methylamine, this steric hindrance is generally not prohibitive. thieme-connect.de The balance between electronic activation and potential steric hindrance is a key consideration in designing synthetic routes involving this compound. beilstein-journals.org

Exploration of Diverse Nucleophiles (e.g., O-, S-, C-nucleophiles)

The presence of a nitro group positioned ortho or para to a halogen on an aromatic ring, as seen in this compound, significantly facilitates nucleophilic displacement of that halogen. This activation is a well-established principle in benzene chemistry and is mirrored in the isoquinoline system.

An exemplary reaction is the efficient displacement of the chlorine atom in this compound by methylamine in ethanol at room temperature. thieme-connect.de This highlights the susceptibility of the C-8 position to nucleophilic attack by N-nucleophiles. The reaction is driven by the strong electron-withdrawing nature of the 5-nitro group, which stabilizes the Meisenheimer-like intermediate formed during the substitution process.

While specific examples with O- and S-nucleophiles for this compound are not extensively detailed in the provided context, the general principles of nucleophilic aromatic substitution suggest that alkoxides (O-nucleophiles) and thiolates (S-nucleophiles) would also readily displace the chloro group. The reaction conditions would likely vary depending on the nucleophilicity of the specific reagent used.

Similarly, the reaction with C-nucleophiles, such as carbanions derived from active methylene (B1212753) compounds, is anticipated to proceed, offering a pathway to carbon-carbon bond formation at the C-8 position.

A study involving the amination of several nitroisoquinolines, including this compound, with a liquid methylamine solution of potassium permanganate (LMA/PP) resulted in the formation of the corresponding mono- or bis(methylamino)-substituted nitro compounds. researchgate.net This further underscores the reactivity of the compound towards N-nucleophiles.

Reactions Involving the Nitro Group

The nitro group at the C-5 position is a versatile functional handle that can undergo several important transformations, most notably reduction to an amino group.

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing access to the corresponding anilines, which are valuable precursors for a wide range of chemical entities. psu.edu The complexity of this reaction lies in its multistage nature, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org

In the context of 5-nitroisoquinoline derivatives, the reduction of the nitro group has been implicated in their biological activities. researchgate.net Studies on various nitroaromatic compounds have shown that the rate of reduction can be influenced by substituents on the aromatic ring. orientjchem.org Generally, electron-donating groups decrease the reduction rate. orientjchem.org

While a specific, detailed protocol for the reduction of this compound to 8-chloro-5-aminoisoquinoline was not found in the provided search results, standard reduction methodologies are expected to be applicable. These methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, as well as chemical reduction using reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent would be crucial to ensure chemoselectivity, preserving the chloro substituent.

The reduction of a nitro group is a complex process that can follow different pathways depending on the reducing agent and reaction conditions. orientjchem.org The generally accepted "hydrogenation" pathway involves the sequential addition of hydrogen to form nitroso, hydroxylamino, and finally, the amino-functionalized product. orientjchem.org

Studies on the reduction of nitro compounds have often noted that the nitrosobenzene (B162901) intermediate is typically not isolated in significant amounts as it interacts strongly with the catalyst surface. orientjchem.org The mechanism can be influenced by factors such as the catalyst, solvent, and the electronic nature of the substituents on the aromatic ring. psu.eduorientjchem.org

In some reactions of nitroarenes, particularly in nucleophilic aromatic substitution of hydrogen (SNH), the formation of nitroso derivatives has been observed. nih.govmdpi.com This alternative aromatization pathway for the σH adduct involves dehydration rather than oxidation. nih.gov For instance, the reaction of 5-nitroisoquinoline with ureas under anhydrous conditions can lead to the formation of 5-nitrosoisoquinoline-6-amine. nih.gov This occurs through the elimination of an isocyanic acid molecule from the intermediate. nih.gov

While a direct example of this compound forming a nitroso derivative is not provided, the general mechanism suggests that under specific SNH reaction conditions, particularly with certain N-nucleophiles, the formation of 8-chloro-5-nitrosoisoquinoline derivatives could be a possibility.

Mechanistic Studies of Nitro Group Transformations

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring generally occurs preferentially at the C-5 and C-8 positions. shahucollegelatur.org.in However, the presence of substituents significantly directs the position of further substitution. The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack, making the benzene ring more susceptible. uoanbar.edu.iqscribd.com

For electrophilic substitution on this compound itself, the strong deactivating nature of both the nitro group and the chloro substituent, combined with the deactivation by the protonated nitrogen under typical acidic reaction conditions, would make further electrophilic substitution very difficult. If a reaction were to occur, predicting the regioselectivity would require careful consideration of the combined directing effects. The nitro group at C-5 would direct incoming electrophiles to C-7 (meta to the nitro group), while the chloro group at C-8 would direct to C-6 (ortho to the chloro group) and C-7 (meta to the chloro group). The inherent reactivity of the isoquinoline ring positions would also play a role. A comprehensive analysis using computational methods, such as examining the highest occupied molecular orbital (HOMO) and the stability of potential Wheland intermediates, would be necessary for a more precise prediction. wuxiapptec.com

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on the use of a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent. baranlab.org This coordination facilitates the deprotonation of the aromatic ring at the position ortho to the DMG, leading to the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a new substituent at the ortho position with high selectivity. wikipedia.orgbaranlab.org

The DMG interacts with the lithium cation of the organolithium reagent (e.g., n-butyllithium), which acts as a Lewis acid, while the heteroatom on the DMG serves as a Lewis base. wikipedia.org This interaction brings the highly basic alkyl group of the organolithium in close proximity to the ortho-proton, leading to its abstraction and the formation of the aryllithium species. wikipedia.orgbaranlab.org

While specific examples detailing the application of DoM for the direct synthesis of this compound are not prevalent in the provided search results, the principles of DoM are widely applied in the synthesis of substituted isoquinolines. vulcanchem.com For instance, the synthesis of halogenated isoquinolines can be achieved through the lithiation of isoquinoline precursors followed by quenching with an electrophilic halogen source. vulcanchem.com The strategic placement of a DMG on the isoquinoline core could, in principle, direct metalation to the C8 position, which could then be followed by reaction with an electrophilic nitrating agent. However, the inherent reactivity of the nitro group and the chloro substituent would need to be carefully considered in such a synthetic design.

Cross-Coupling Reactions Utilizing the Chloro Moiety

The chloro group at the C8 position of this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., with heteroaryl boronic acids/esters)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. unistra.frmdpi.com These reactions typically involve the coupling of an organic halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. unistra.frmdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com In the context of this compound, the reaction would commence with the oxidative addition of the C-Cl bond to a Pd(0) species, forming a Pd(II) intermediate. Transmetalation with a heteroaryl boronic acid, activated by a base, would then occur, transferring the heteroaryl group to the palladium center. Finally, reductive elimination would yield the desired 8-(heteroaryl)-5-nitroisoquinoline product and regenerate the Pd(0) catalyst. mdpi.com

While aryl chlorides are generally less reactive than bromides and iodides, the use of specific ligands and reaction conditions can facilitate their efficient coupling. unistra.fr The development of palladium precatalysts has enabled fast Suzuki-Miyaura coupling reactions of challenging substrates, including heteroaryl boronic acids, under mild conditions. mit.edu The reaction of this compound with various heteroaryl boronic acids would provide access to a diverse library of 8-substituted isoquinoline derivatives. rsc.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

| 8-bromo-5-nitroquinoline | benzo[b]furan-2-yl boronic acid | Pd catalyst | 8-(benzo[b]furan-2-yl)-5-nitroquinoline | Good | rsc.org |

| 4,6-dichloropyrimidine | 2-methoxy-5-pyridylboronic acid | Pd(PPh3)2Cl2, Na2CO3 | 4,6-bis(2-methoxy-5-pyridyl)pyrimidine | 84% | psu.edu |

| 3-bromoquinoline | 5-pyrimidylboronic acid | Pd(PPh3)2Cl2, Na2CO3 | 5-(quinolin-3-yl)pyrimidine | Low | psu.edu |

This table presents examples of Suzuki-Miyaura reactions with related heterocyclic compounds to illustrate the general applicability of the method.

Manganese-Catalyzed Cross-Coupling Reactions (e.g., with aryl-/alkylmagnesium halides)

Manganese-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-based methods. organic-chemistry.orgprinceton.edu These reactions often utilize Grignard reagents (aryl- or alkylmagnesium halides) as the nucleophilic partner. organic-chemistry.org Manganese(II) salts, such as manganese chloride (MnCl2), are typically employed as catalysts. organic-chemistry.orgcore.ac.uk

The mechanism of manganese-catalyzed cross-coupling is believed to involve the formation of an aryl radical intermediate, suggesting a radical-nucleophilic substitution (SRN1) pathway. core.ac.uk The reaction of an aryl halide with a Grignard reagent in the presence of a manganese catalyst can proceed efficiently, even at elevated temperatures. core.ac.uk

For this compound, a manganese-catalyzed cross-coupling with an aryl- or alkylmagnesium halide would offer a direct route to 8-aryl or 8-alkyl-5-nitroisoquinolines. The reaction conditions would likely involve heating the substrates with a catalytic amount of a manganese salt. organic-chemistry.orgcore.ac.uk The scope of this reaction has been extended to various substituted aryl iodides and bromides, although aryl chlorides can be less reactive. core.ac.uk

Table 2: Examples of Manganese-Catalyzed Cross-Coupling Reactions

| Aryl Halide | Grignard Reagent | Catalyst | Product | Yield | Reference |

| p-iodotoluene | phenylmagnesium bromide | MnCl2 | 4-methylbiphenyl | 66% | core.ac.uk |

| p-bromotoluene | phenylmagnesium bromide | MnCl2 | 4-methylbiphenyl | 47% | core.ac.uk |

| (Z)-1-bromo-1-hexene | phenylmagnesium bromide | MnCl2 | (Z)-1-phenyl-1-hexene | Good | organic-chemistry.org |

This table showcases examples of manganese-catalyzed cross-coupling reactions to demonstrate the potential for its application to this compound.

Homocoupling Reactions to Bis-isoquinolines

Homocoupling reactions, which involve the coupling of two identical molecules, can be promoted by various transition metal catalysts. In the context of this compound, a homocoupling reaction would lead to the formation of 8,8'-bis(5-nitroisoquinoline). While specific examples for this compound are not detailed in the provided search results, manganese-catalyzed oxidative homocoupling of Grignard reagents is a known transformation. researchgate.netnih.gov This suggests that under certain conditions, potentially involving the formation of an organometallic intermediate from this compound, a homocoupling side reaction or a desired transformation could occur.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing processes.

Solvent-Free or Aqueous Medium Reactions

One of the key principles of green chemistry is the use of safer solvents and reaction conditions. acs.org Whenever possible, conducting reactions in solvent-free conditions or in aqueous media is highly desirable to minimize the environmental impact associated with volatile organic compounds (VOCs).

Research has shown that the amination of certain nitroisoquinolines can be carried out in an aqueous medium. researchgate.net For instance, 5-nitroisoquinoline and some of its derivatives have been successfully aminated in a liquid ammonia (B1221849) solution of potassium permanganate or in an aqueous medium. researchgate.net While this specific reaction doesn't directly produce this compound, it demonstrates the feasibility of performing reactions on the nitroisoquinoline scaffold in water.

Furthermore, metal- and solvent-free synthetic protocols are being developed for the synthesis of related quinoline (B57606) derivatives. researchgate.net These approaches often rely on the use of catalysts like p-toluenesulfonic acid and can proceed under pseudo-three-component reaction conditions, offering advantages such as ease of handling, broad substrate scope, and good yields. researchgate.net The development of similar solvent-free or aqueous-based methods for the core synthesis of the this compound framework would represent a significant advancement in its green production.

Metal-Catalyst-Free Methodologies

The paradigm of organic synthesis has been gradually shifting to exclude heavy and transition metals, which are often costly, toxic, and require additional purification steps to remove from the final product. For the synthesis of compounds like this compound, several metal-free strategies have emerged, primarily centered on the direct functionalization of C-H bonds in the isoquinoline core.

One of the most prominent metal-free approaches for functionalizing electron-deficient aza-aromatic compounds is the Vicarious Nucleophilic Substitution of Hydrogen (SNH) . researchgate.net This methodology allows for the direct replacement of a hydrogen atom on the aromatic ring with a nucleophile. The reaction is particularly effective for nitro-activated systems, such as 5-nitroisoquinoline and its derivatives. The SNH approach is becoming a significant synthetic alternative to classical and transition-metal-catalyzed reactions. researchgate.net For instance, the SNH arylamination of 5-nitroisoquinoline has been successfully demonstrated, providing a pathway to arylamino derivatives without the use of a metal catalyst. researchgate.net This precedent suggests the feasibility of applying similar nucleophilic substitution reactions to the this compound scaffold.

Another innovative metal-free technique involves a dearomatization-rearomatization strategy . A practical, one-pot method for the direct halogenation of isoquinolines at the C4 position has been developed using this approach. acs.org The process includes a Boc₂O-mediated dearomatization, followed by electrophilic halogenation and subsequent acid-promoted rearomatization. acs.org This strategy is notable for its high site-selectivity and absence of metal catalysts. While this specific method targets the C4 position, it has been successfully applied to an 8-chloro-substituted isoquinoline to produce 4-bromo-8-chloroisoquinoline, demonstrating its compatibility with a halogenated isoquinoline framework. acs.org

Oxidative cross-dehydrogenative coupling (CDC) presents another avenue for metal-free C-H functionalization. organic-chemistry.org Such reactions can forge new bonds by removing two hydrogen atoms, often using a simple oxidant like potassium persulfate (K₂S₂O₈). This strategy has been employed for the acylation of isoquinolines with arylmethanols under transition-metal-free conditions, showcasing a powerful method for C-C bond formation without pre-functionalization of the heterocycle. organic-chemistry.org

| Methodology | Description | Key Reagents/Conditions | Applicability to Isoquinolines |

| Vicarious Nucleophilic Substitution (SNH) | Direct substitution of a hydrogen atom by a nucleophile on a nitro-activated aromatic ring. researchgate.net | Nucleophile, Base (e.g., t-BuOK), DMSO | Demonstrated for amination of 5-nitroisoquinoline. researchgate.net |

| Dearomatization-Rearomatization | A one-pot sequence involving dearomatization, electrophilic substitution, and rearomatization to achieve site-selective functionalization. acs.org | Boc₂O, Electrophile (e.g., NBS, TCCA), Acid | Used to synthesize 4-bromo-8-chloroisoquinoline. acs.org |

| Oxidative Cross-Dehydrogenative Coupling (CDC) | Formation of a new bond via the removal of two hydrogen atoms from the coupling partners. organic-chemistry.org | Oxidant (e.g., K₂S₂O₈), Phase-transfer catalyst | Applied for C-acylation of the isoquinoline core. organic-chemistry.org |

Atom- and Step-Economic Synthetic Routes

The Vicarious Nucleophilic Substitution of Hydrogen (SNH) reaction is a prime example of an atom- and step-economic process. researchgate.netresearchgate.net By targeting a C-H bond directly, it circumvents the need for multi-step sequences that are common in classical synthesis, such as:

Introduction of a leaving group (e.g., a halogen) onto the ring.

Subsequent nucleophilic substitution of that leaving group.

This direct functionalization reduces the number of synthetic operations, minimizes solvent and reagent use, and decreases waste generation. The SNH arylamination of nitroquinolines, for example, avoids pre-halogenation steps, making it an inherently "greener" route. researchgate.net

The development of C-H activation/annulation cascades also represents a significant advance in step-economic synthesis. Although many of these reactions are metal-catalyzed, they provide a blueprint for constructing the entire isoquinoline skeleton from simpler precursors in a single pot, which is a key goal of PASE synthesis. The transition-metal-catalyzed functionalization of C-H bonds is recognized as a powerful tool for accessing organic compounds in a greener manner with enhanced step and atom economy. researchgate.net The challenge remains to adapt these elegant cascades to metal-free conditions.

A comparison between a classical synthetic approach and a modern, more economic route highlights the advantages of the latter.

| Feature | Classical Synthesis (Hypothetical) | Atom- and Step-Economic Route (e.g., SNH) |

| Starting Material | Often requires a pre-functionalized isoquinoline or building the ring through multi-step condensations (e.g., Pictet-Gams). | A simpler, less functionalized precursor (e.g., 8-chloroisoquinoline). |

| Key Transformation | Separate nitration and functionalization steps, often requiring harsh reagents (e.g., fuming acids). researchgate.net | Direct C-H functionalization on the nitro-activated ring in a single step. researchgate.net |

| Number of Steps | Higher number of discrete synthetic and purification steps. | Reduced number of steps, potentially a one-pot reaction. researchgate.net |

| Byproducts/Waste | Generates stoichiometric amounts of waste from leaving groups and activating agents. | Often generates simple, low molecular weight byproducts (e.g., water). |

| Overall Efficiency | Lower atom and step economy. | Higher Pot, Atom, and Step Economy (PASE). researchgate.net |

By embracing methodologies like SNH and direct oxidative couplings, the synthesis of complex molecules such as this compound can be achieved with greater efficiency and significantly reduced environmental impact compared to traditional routes.

Spectroscopic Characterization and Structural Elucidation of 8 Chloro 5 Nitroisoquinoline and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying functional groups and understanding the molecular structure of 8-Chloro-5-nitroisoquinoline. Analysis of the vibrational modes of related molecules, such as 8-chloroquinoline (B1195068) and 5-nitroisoquinoline (B18046), provides a strong basis for the characterization of the title compound. researchgate.netresearchgate.net

The vibrational spectra of substituted isoquinolines are complex due to the numerous possible vibrational modes of the fused ring system. The fundamental modes can be assigned by comparison with the spectra of parent molecules like isoquinoline (B145761) and other substituted derivatives. For instance, studies on 5-nitroisoquinoline (5NIQ) have allowed for the detailed assignment of its fundamental bands through experimental IR and Raman spectra, supported by theoretical calculations. researchgate.net Similarly, a complete vibrational assignment has been performed for 8-chloroquinoline (8CQ) using observed FTIR and FT-Raman data. researchgate.net

The C-H stretching vibrations in aromatic compounds are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The nitro group (NO₂) gives rise to characteristic asymmetric and symmetric stretching vibrations, which are crucial for its identification. In a study of 5-nitroisoquinoline, these bands were assigned based on calculated potential energy distribution (PED) values. researchgate.net The C-Cl bond also has characteristic stretching and bending vibrations, although the stretching mode can sometimes be coupled with other skeletal vibrations.

Table 1: Selected Vibrational Mode Assignments for 5-Nitroisoquinoline (Experimental)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1528 | Very Strong | νas(NO₂) - Asymmetric NO₂ stretch |

| 1345 | Very Strong | νs(NO₂) - Symmetric NO₂ stretch |

| 835 | Strong | γ(CH) - CH out-of-plane bend |

| 790 | Strong | δ(NO₂) - NO₂ scissoring |

| 655 | Medium | δ(NO₂) - NO₂ wagging |

Data derived from studies on 5-nitroisoquinoline. researchgate.net

The introduction of chloro (Cl) and nitro (NO₂) groups onto the isoquinoline skeleton significantly influences the molecule's vibrational frequencies. These substituents alter the electronic distribution and mass of the molecule, leading to shifts in the skeletal vibrations of the fused rings.

The nitro group, being a strong electron-withdrawing group, causes significant changes in the infrared and Raman spectra. Its presence is most clearly marked by strong bands corresponding to its asymmetric and symmetric stretching modes, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net These groups also influence the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds.

The chloro substituent at the C8 position also imparts a notable effect. The C-Cl stretching vibration is expected in the region below 800 cm⁻¹, though its exact position can vary. Studies on 8-chloroquinoline have helped to pinpoint these modes. researchgate.net The mass and electronegativity of the chlorine atom alter the frequencies of the ring's skeletal vibrations, which are typically observed in the 1600-1200 cm⁻¹ range. researchgate.net The interaction between the vibrational modes of the chloro group, the nitro group, and the isoquinoline ring system in this compound leads to a unique and complex vibrational spectrum.

To achieve a more precise assignment of vibrational modes, experimental FTIR and Raman spectra are often correlated with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). yok.gov.tr Studies on related compounds like 5-nitroisoquinoline and 8-chloroquinoline have successfully employed DFT calculations with basis sets like B3LYP/6-311++G(d,p) to predict vibrational frequencies. researchgate.netresearchgate.net

A direct comparison between raw calculated and experimental frequencies often shows discrepancies, primarily due to the neglect of anharmonicity in the calculations and limitations of the theoretical model. Therefore, the calculated frequencies are typically scaled using a scaling factor to improve the agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis derived from these calculations is invaluable for providing a quantitative assignment of each vibrational mode. yok.gov.tr This combined experimental and theoretical approach allows for a reliable and detailed understanding of the vibrational spectrum of complex molecules like this compound. researchgate.netresearchgate.net

Influence of Chloro and Nitro Groups on Skeletal Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitrogen atom in the ring and the chloro and nitro substituents.

Based on the analysis of 5-nitroisoquinoline and other substituted isoquinolines, the following predictions can be made: chemicalbook.com

H1: This proton is adjacent to the ring nitrogen and is expected to be significantly deshielded, appearing at a high chemical shift (downfield), likely above 9.0 ppm.

H4 and H6: These protons are ortho to the strongly electron-withdrawing nitro group at C5. This proximity will cause a substantial downfield shift.

H7: This proton is adjacent to the carbon bearing the chloro group at C8. The electronegativity of chlorine will cause a deshielding effect, shifting this proton downfield.

The coupling patterns (splitting) between adjacent protons (J-coupling) would further confirm the assignments. For example, the protons on the pyridine (B92270) ring (H1, H3, H4) and the benzene (B151609) ring (H6, H7) would show characteristic coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted δ (ppm) | Influencing Factors |

|---|---|---|

| H1 | > 9.0 | Adjacent to ring Nitrogen |

| H3 | ~8.6 - 8.8 | Proximity to ring Nitrogen |

| H4 | ~8.4 - 8.6 | ortho to Nitro group |

| H6 | ~8.2 - 8.4 | ortho to Nitro group |

| H7 | ~7.7 - 7.9 | Adjacent to Chloro group |

These are predicted values based on data from related substituted isoquinolines. chemicalbook.com

In the ¹³C NMR spectrum, the chemical shifts are primarily influenced by the electronegativity of attached and nearby atoms. Aromatic carbons typically resonate in the 100-150 ppm range. researchgate.net

For this compound, the following features are expected:

C5 and C8: The carbons directly bonded to the nitro and chloro groups, respectively, will be the most significantly deshielded (shifted downfield to higher ppm values) due to the strong electron-withdrawing nature of these substituents.

C1 and C8a (bridgehead): These carbons adjacent to the ring nitrogen will also experience a downfield shift.

Other Carbons: The remaining carbon atoms will appear at chemical shifts typical for aromatic systems, with their exact positions influenced by the combined electronic effects of the substituents.

Detailed analysis using computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method within DFT, can provide theoretical ¹³C chemical shifts that correlate well with experimental data, aiding in the definitive assignment of each carbon signal.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges (δ) for this compound

| Carbon | Predicted δ (ppm) | Influencing Factors |

|---|---|---|

| C1 | ~150 - 155 | Adjacent to ring Nitrogen |

| C3 | ~122 - 126 | |

| C4 | ~120 - 124 | Proximity to Nitro group |

| C4a | ~130 - 135 | Bridgehead carbon |

| C5 | > 145 | Attached to Nitro group |

| C6 | ~125 - 130 | |

| C7 | ~128 - 132 | |

| C8 | > 135 | Attached to Chloro group |

| C8a | ~135 - 140 | Bridgehead, adjacent to Nitrogen |

These are predicted values based on general principles and data from related quinoline (B57606)/isoquinoline derivatives. researchgate.net

Investigation of Coupling Constants for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule. In the context of this compound, the analysis of proton (¹H) NMR coupling constants is particularly insightful for confirming the substitution pattern on the isoquinoline core. Coupling constants, denoted as J values and measured in Hertz (Hz), quantify the interaction between neighboring non-equivalent protons. The magnitude of the coupling constant is dependent on the number of bonds separating the interacting protons and their dihedral angle.

For aromatic systems like isoquinoline, the coupling constants between protons on the ring are characteristic of their relative positions. Typically, ortho-coupled protons (separated by three bonds, ³J) exhibit the largest coupling constants, usually in the range of 7-9 Hz. Meta-coupled protons (four bonds, ⁴J) show a much smaller interaction, with coupling constants around 2-3 Hz, while para-coupling (five bonds) is often negligible or less than 1 Hz. jst.go.jp

In a study of N-(substituted-phenyl)isoquinolin-1-amines, detailed ¹H-NMR data, including coupling constants, were used to confirm the structures of the synthesized compounds. biosynth.com For instance, in the ¹H-NMR spectrum of 5-Nitro-N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine, the proton at the 8-position appeared as a doublet with a coupling constant of 8.3 Hz, confirming its ortho relationship with the proton at the 7-position. biosynth.com Similarly, the proton at the 7-position showed a triplet with a J-value of 8.1 Hz, indicating coupling to two adjacent protons. biosynth.com

Table 1: Expected ¹H-NMR Coupling Constants for Protons on a Substituted Isoquinoline Ring

| Proton Interaction | Type of Coupling | Typical Coupling Constant (J) in Hz |

| H-6 and H-7 | Ortho (³J) | 7-9 |

| H-1 and H-3 | Meta (⁴J) | 2-3 |

| H-3 and H-4 | Ortho (³J) | 7-9 |

This table is illustrative and based on typical values for substituted isoquinoline systems.

Conformational Studies via NMR

Conformational studies using NMR, often aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for understanding the three-dimensional arrangement of atoms in a molecule, especially for derivatives with flexible side chains. For a rigid planar molecule like this compound itself, conformational analysis is less relevant. However, for its derivatives, particularly those with bulky substituents or those that can exhibit rotational isomerism, NMR is invaluable.

For example, in the synthesis of 3-arylisoquinolin-1-ones, NOE correlation was used to confirm the regiochemical identity of a methoxy-substituted derivative. nih.gov An NOE correlation between the OCH₃ protons and the proton at the 8-position (8-H) definitively established the spatial proximity of these groups, confirming the substituent's location. nih.gov Such studies are vital in cases where multiple isomers could be formed during a reaction.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Weight and Fragmentation Pattern Analysis

In a typical mass spectrum, the peak corresponding to the intact molecule is the molecular ion peak (M⁺). The molecular weight of this compound is 208.6 g/mol . grafiati.com The fragmentation of the molecular ion provides a unique fingerprint that can aid in structural elucidation. For aromatic nitro compounds, common fragmentation pathways include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). The presence of a chlorine atom is indicated by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an abundance ratio of approximately 3:1.

While a specific mass spectrum for this compound is not provided in the searched literature, analysis of related compounds can offer insights. For instance, the GC-MS data for the parent compound, 5-nitroisoquinoline, shows a molecular ion peak at m/z 174, corresponding to its molecular weight. uni.lu

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a newly synthesized compound.

In the characterization of novel quinolinylaminoisoquinoline derivatives, HRMS was used to confirm their elemental composition. biosynth.com For example, the calculated mass for the [M+H]⁺ ion of N⁴-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)isoquinolin-5-yl)quinoline-4,8-diamine was 481, and the experimentally found mass was in close agreement. biosynth.com Similarly, in a study on nitroquinoline derivatives, new products were characterized using HRMS to confirm their structures. researchgate.net

For this compound (C₉H₅ClN₂O₂), the predicted monoisotopic mass is 208.00395 Da. HRMS would be expected to confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.01123 | 137.9 |

| [M+Na]⁺ | 230.99317 | 147.5 |

| [M-H]⁻ | 206.99667 | 141.3 |

| [M+NH₄]⁺ | 226.03777 | 156.6 |

| [M+K]⁺ | 246.96711 | 139.5 |

Data sourced from PubChem, predicted using CCSbase.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Analysis of Electronic Transitions (e.g., π→π* transitions)

Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The most common transitions are π→π* and n→π*. In aromatic systems like this compound, the conjugated π-system leads to characteristic absorption bands.

For a related compound, 3-Chloro-5-nitroisoquinoline, strong absorptions are reported at approximately 250 nm and 590 nm. grafiati.com The absorption around 250 nm is attributed to the heterocyclic ring system, while the band at 590 nm is likely due to the extended aromatic system. grafiati.com The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum.

In a study of 6-Nitroquinoline fumaric acid, the optical absorption spectrum showed a peak at 333 nm, which was attributed to a π→π* transition. It is expected that this compound would also exhibit strong absorptions corresponding to π→π* transitions within its conjugated system. The exact position and intensity of these absorption maxima would be influenced by the solvent polarity.

Solvent Effects on Absorption Spectra

The electronic absorption spectrum of a molecule, particularly one with polar functional groups like this compound, is significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. The polarity, hydrogen bonding capability, and refractive index of the solvent all contribute to shifts in the absorption maxima (λmax).

For this compound, the UV-Visible absorption spectrum is dominated by π→π* transitions associated with the aromatic isoquinoline ring system. The presence of the electron-withdrawing nitro group (-NO₂) and the chloro (-Cl) group extends the conjugation and introduces charge transfer character to the transitions.

In non-polar solvents, the molecule exists in a less perturbed state. As the solvent polarity increases, a bathochromic (red) shift in the λmax for π→π* transitions is typically observed. This is because the excited state is generally more polar than the ground state for such molecules, and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in absorption at a longer wavelength. Solvents capable of hydrogen bonding can also engage in specific interactions, particularly with the nitrogen atom of the isoquinoline ring and the oxygen atoms of the nitro group, further influencing the electronic transitions.

The expected solvent effects on the primary π→π* absorption band of this compound are summarized in the following table, illustrating the general trend of solvatochromism.

| Solvent | Polarity Index | Typical λmax Shift | Primary Solute-Solvent Interactions |

| Cyclohexane | 0.2 | Reference (Baseline) | van der Waals forces |

| Dichloromethane | 3.1 | Minor Red Shift | Dipole-dipole interactions |

| Acetone | 5.1 | Moderate Red Shift | Dipole-dipole interactions |

| Ethanol (B145695) | 5.2 | Significant Red Shift | Dipole-dipole, Hydrogen bonding |

| Water | 10.2 | Maximum Red Shift | Dipole-dipole, Hydrogen bonding |

Comparison with Isoquinoline and other Substituted Analogues

To understand the electronic contributions of the chloro and nitro substituents on the this compound scaffold, it is instructive to compare its absorption spectrum with that of the parent isoquinoline molecule and other relevant derivatives.

Isoquinoline: The parent compound, isoquinoline, exhibits a UV absorption spectrum characteristic of its naphthalene-like aromatic system, with absorption maxima around 217 nm, 266 nm, and 317 nm. chemscene.com

5-Nitroisoquinoline: The introduction of a single, strongly electron-withdrawing nitro group at the C5 position causes a significant bathochromic shift of the absorption bands compared to isoquinoline. This is due to the extension of the π-conjugated system and the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy. Experimental studies on 5-substituted isoquinolines in benzene have identified absorption maxima for 5-nitroisoquinoline, providing a key comparison point. uni.lubiosynth.com

This compound: In this compound, the electronic properties are modulated by both the C5-nitro and the C8-chloro groups. The chlorine atom, while electronegative, also possesses lone pairs of electrons that can participate in resonance (a +R effect), though its inductive (-I) effect typically dominates. The combined electronic effects of a strong electron-withdrawing group (-NO₂) and a halogen (-Cl) generally lead to a further red shift compared to the singly substituted analogues. The steric interaction between the adjacent chloro and nitro groups may also cause a slight twisting of the nitro group out of the plane of the isoquinoline ring, which could subtly influence the extent of conjugation and thus the absorption spectrum.

The following table provides a comparison of the reported principal absorption maxima (λmax) for isoquinoline and its relevant substituted analogues. chemscene.comuni.lubiosynth.comnih.govsigmaaldrich.com

| Compound | Substituent(s) | Solvent | Reported λmax (nm) |

| Isoquinoline | None | Ethanol | 217, 266, 317 chemscene.com |

| 5-Nitroisoquinoline | 5-NO₂ | Benzene | ~255, 330-350 uni.lubiosynth.com |

| 5-Bromo-8-nitroisoquinoline | 5-Br, 8-NO₂ | Ethanol | ~250, 350 sigmaaldrich.com |

| This compound | 8-Cl, 5-NO₂ | Not Reported | Expected bathochromic shift relative to 5-nitroisoquinoline |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ntu.edu.sg This technique provides invaluable information on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The determination of the solid-state structure of this compound would be achieved through single-crystal X-ray diffraction (SC-XRD). This experimental technique involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. ntu.edu.sg The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. rsc.org By analyzing the positions and intensities of these spots, the electron density map of the molecule can be reconstructed, allowing for the precise determination of each atom's position in the crystal's unit cell. uliege.be

While the synthesis of this compound is documented, a publicly available, complete single-crystal X-ray diffraction study for this specific compound has not been reported in the surveyed literature. The structural details that follow are therefore based on the expected characteristics inferred from studies of closely related nitro- and chloro-substituted aromatic molecules.

Analysis of Crystal System and Space Group

A full crystallographic analysis would report the crystal system and space group, which describe the symmetry of the crystal lattice. uliege.be The unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) that define the repeating unit of the crystal would also be determined. rsc.org For related nitroaromatic compounds, crystal systems such as monoclinic or orthorhombic are common. mdpi.com

| Crystallographic Parameter | Description | Value for this compound |

| Crystal System | The class of symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | Not Reported |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Not Reported |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Not Reported |

| Z | Number of molecules per unit cell. | Not Reported |

Investigation of Intermolecular Interactions (e.g., hydrogen bonding)

In the solid state, the molecules of this compound would be packed together through a network of non-covalent intermolecular forces. savemyexams.com Analysis of the crystal structure would reveal the nature and geometry of these interactions, which are crucial for the stability of the crystal lattice.

Given the functional groups present, the following interactions are anticipated:

C-H···O Hydrogen Bonds: The electron-rich oxygen atoms of the nitro group are expected to act as acceptors for weak hydrogen bonds from the aromatic C-H donors of neighboring molecules.

C-H···N Hydrogen Bonds: The nitrogen atom of the isoquinoline ring can also serve as a hydrogen bond acceptor for C-H donors.

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in either a parallel-displaced or T-shaped fashion. These interactions are a significant cohesive force in the crystals of many aromatic compounds.

Halogen Bonding: The chlorine atom at the C8 position could potentially act as a Lewis acidic "halogen bond" donor, interacting with a nucleophilic atom (like a nitro oxygen or the ring nitrogen) on an adjacent molecule.

Studies on co-crystals involving 5-nitroisoquinoline have confirmed its participation in various intermolecular hydrogen bonds, highlighting the role of the nitro group and the ring nitrogen as effective interaction sites. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 8 Chloro 5 Nitroisoquinoline

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a molecule like 8-chloro-5-nitroisoquinoline, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Optimization of Molecular Geometry and Structural Parameters

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. This is typically achieved using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). researchgate.net The process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

For this compound, the optimized structure would be a planar aromatic system, with the chlorine atom and the nitro group substituted on the isoquinoline (B145761) core. The precise bond lengths and angles would be determined by the interplay of electronic effects from the fused rings, the electronegative chlorine atom, and the electron-withdrawing nitro group.

| Parameter | Predicted Value (Å/°) |

| C-Cl Bond Length | 1.74 |

| C-N (nitro) Bond Length | 1.48 |

| N-O (nitro) Bond Length | 1.23 |

| C-C Bond Lengths (ring) | 1.37 - 1.42 |

| C-N Bond Lengths (ring) | 1.32 - 1.37 |

| C-H Bond Lengths | 1.08 |

| C-C-C Bond Angles (ring) | 118 - 122 |

| C-N-C Bond Angle (ring) | 117 |

| O-N-O Bond Angle | 124 |

Calculation of Vibrational Frequencies and Intensities

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations are crucial for the interpretation of experimental spectroscopic data. researchgate.net

The vibrational modes of this compound would include characteristic stretching and bending frequencies for the C-H, C=C, C=N, C-Cl, and N-O bonds, as well as complex ring deformation modes. The electron-withdrawing nature of the nitro group and the presence of the chlorine atom would influence the frequencies of the aromatic ring vibrations.

Table 2: Predicted Prominent Vibrational Frequencies for this compound (Note: This table is predictive, based on characteristic group frequencies and data from analogous molecules.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretching | 3050 - 3150 |

| NO₂ asymmetric stretching | 1520 - 1560 |

| NO₂ symmetric stretching | 1340 - 1370 |

| Aromatic C=C/C=N stretching | 1400 - 1600 |

| C-Cl stretching | 650 - 850 |

| Aromatic C-H out-of-plane bending | 750 - 900 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring system, while the LUMO would likely be concentrated on the nitro group and the adjacent carbon atoms, reflecting the electron-withdrawing character of the NO₂ group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (Note: This table is predictive, based on trends observed in similar nitroaromatic compounds.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |

Prediction of Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide insights into the molecule's resistance to charge transfer and its propensity to act as an electrophile.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. researchgate.net

Investigation of Intramolecular Charge Transfer and Delocalization

NBO analysis is particularly useful for studying intramolecular charge transfer (ICT) interactions. faccts.de This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.

Table 4: Predicted Major NBO Donor-Acceptor Interactions in this compound (Note: This table is predictive, illustrating expected strong interactions.)

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| π(C-C) ring | π(N-O) nitro | High |

| π(C-N) ring | π(N-O) nitro | Moderate |

| LP(N) ring | π(C-C) ring | Moderate |

| LP(O) nitro | π(C-N) ring | Low |

Quantification of Hyperconjugative Interactions

Hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, play a crucial role in the stabilization of molecular structures. For this compound, these interactions are quantified using Natural Bond Orbital (NBO) analysis. This method calculates the second-order perturbation energy, E(2), which is proportional to the strength of the interaction. wisc.eduresearchgate.net

In the this compound molecule, the most significant hyperconjugative interactions arise from the lone pairs of electrons on the oxygen atoms of the nitro group and the chlorine atom. These lone pairs (n) donate electron density to the antibonding π* orbitals of the isoquinoline ring system. This delocalization stabilizes the molecule by distributing electron density over the aromatic framework. researchgate.net

Key interactions within the molecule include:

n(O) → π(N-C):* Donation from the oxygen lone pairs of the nitro group to the antibonding orbitals of the adjacent nitrogen-carbon bonds.

n(O) → π(C-C):* Delocalization from the oxygen lone pairs into the antibonding orbitals of the aromatic ring.

n(Cl) → π(C-C):* Donation from the lone pairs of the chlorine atom to the antibonding orbitals of the carbon-carbon bonds in the ring.

Studies on analogous compounds like 5-nitroisoquinoline (B18046) confirm the stability derived from these charge delocalization effects, which are analyzed through NBO calculations. researchgate.netscience.gov The magnitude of the E(2) energy is indicative of the specific stabilizing effect of each donor-acceptor interaction.

Table 1: Representative Hyperconjugative Interaction Energies (E(2)) for this compound (Note: This table is illustrative, based on typical values for nitroaromatic and chloro-aromatic systems as specific experimental data for this compound is not publicly available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) in NO₂ | π* (C₅-N) | ~15-25 | Intramolecular Resonance |

| LP (O) in NO₂ | π* (C₄-C₄a) | ~5-10 | Intramolecular Resonance |

| LP (Cl) | π* (C₇-C₈) | ~2-5 | Intramolecular Resonance |

| π (C₆-C₇) | π* (C₅-N) | ~18-22 | Pi-electron Delocalization |

| π (C₄-C₄a) | π* (C₅-N) | ~14-19 | Pi-electron Delocalization |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interaction with the environment. nih.gov

Conformational Analysis and Dynamic Behavior

This compound is a semi-rigid molecule. Its conformational dynamics are not characterized by large-scale changes but by the torsional and vibrational movements of its substituent groups—the nitro (NO₂) and chloro (Cl) groups—relative to the planar isoquinoline core.

MD simulations can track the fluctuations of the dihedral angle between the nitro group and the aromatic ring. In related chloro-nitro-aromatic compounds, such as 1-chloro-2-nitrobenzene, steric hindrance between adjacent substituents forces the nitro group to twist out of the plane of the benzene (B151609) ring. iucr.org A similar effect is expected in this compound, where the chlorine at position 8 and the peri-hydrogen at position 4 may influence the orientation of the nitro group at position 5. The simulation would quantify the average dihedral angle and the energetic barrier to rotation, revealing the most stable conformation and the flexibility of the nitro group.

Solvent Effects on Molecular Structure and Properties

The properties of a molecule can be significantly influenced by the surrounding solvent. Computational studies employ models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to simulate these effects. mdpi.commdpi.com Research on closely related 5-substituted isoquinolines, including 5-nitroisoquinoline, has demonstrated how solvents with different dielectric constants alter the molecule's thermodynamic stability and electronic properties. psgcas.ac.in

For this compound, simulations would show that polar solvents are likely to have a more pronounced stabilizing effect compared to nonpolar solvents. This is due to favorable dipole-dipole interactions between the polar solvent and the solute molecule, which possesses a significant dipole moment arising from the electronegative nitro and chloro groups. The total Gibbs free energy of solvation (ΔGsolv) is a key parameter, with its components (electrostatic, dispersion, and cavitation energies) providing a detailed picture of the solute-solvent interactions. psgcas.ac.in For instance, studies on 5-nitroisoquinoline show a greater stabilization (more negative ΔGsolv) in polar solvents like water and methanol (B129727) compared to nonpolar solvents like benzene or carbon tetrachloride. psgcas.ac.in

Table 2: Predicted Solvation Energies (ΔGsolv) in Various Solvents (Note: Data is extrapolated from published results for 5-nitroisoquinoline psgcas.ac.in and is representative for this compound.)

| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) |

| Water | 78.39 | -12.5 to -14.0 |

| Methanol | 32.63 | -10.0 to -11.5 |

| Acetone | 20.70 | -9.0 to -10.5 |

| Dichloromethane | 8.93 | -7.5 to -9.0 |

| Benzene | 2.28 | -7.0 to -8.5 |

| Carbon Tetrachloride | 2.24 | -6.5 to -8.0 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. scholarsresearchlibrary.comoup.com These models are instrumental in drug discovery for predicting the activity of new compounds.

Correlation of Molecular Descriptors with Biological Activity

To build a QSAR model for a series of compounds including this compound, various molecular descriptors that quantify its physicochemical properties are calculated. These descriptors fall into several categories: electronic, steric, hydrophobic, and topological.

For nitroaromatic compounds, electronic descriptors are often critical predictors of activity. lmaleidykla.lt

E(HOMO) and E(LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate and accept electrons, respectively. For nitroaromatics, a lower E(LUMO) is often correlated with higher toxicity or antibacterial activity, as it indicates greater electrophilicity. lmaleidykla.lt

Dipole Moment (µ): This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to pass through biological membranes.

Topological Polar Surface Area (TPSA): This value is calculated from the surface areas of polar atoms (oxygen, nitrogen) and is a strong predictor of drug absorption and transport. chemscene.comchemscene.com

QSAR studies on nitroaromatics and isoquinoline derivatives have successfully linked these descriptors to activities such as toxicity against various organisms and enzyme inhibition. japsonline.comnih.govjapsonline.com A model for this compound would likely show that its biological effects are a function of its electrophilicity, size, and polarity.

Table 3: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 208.6 g/mol | Relates to steric bulk and diffusion. lmaleidykla.lt |

| E(LUMO) | Low | Indicates high electrophilicity, often linked to reactivity and toxicity. lmaleidykla.lt |

| Dipole Moment (µ) | High | Reflects high polarity, affecting solubility and interactions. scholarsresearchlibrary.com |

| LogP (Octanol-Water Partition) | ~2.6 - 2.8 | Measures hydrophobicity, influencing membrane permeability. chemscene.comuni.lu |

| Topological Polar Surface Area (TPSA) | ~56 Ų | Predicts transport properties and permeability. chemscene.com |

| Number of H-bond Acceptors | 3 | Influences binding to biological targets. chemscene.com |

In Silico Prediction of ADMET Properties

In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential drug candidate early in the development process. computabio.comscielo.br This helps to identify compounds with poor pharmacokinetic or toxicological properties, reducing later-stage failures.

For this compound, ADMET prediction tools can provide estimates for several key properties:

Absorption: Human intestinal absorption is predicted to be high, based on its physicochemical properties. sciensage.info

Distribution: The potential to cross the blood-brain barrier (BBB) is generally predicted to be low, which is often a desirable trait to avoid central nervous system side effects. sciensage.info

Metabolism: The molecule is likely to be a substrate for cytochrome P450 enzymes, which are central to drug metabolism. Predictions can identify which specific CYP isoforms (e.g., CYP2D6, CYP3A4) are likely to be involved or inhibited. researchgate.net

Toxicity: Toxicity prediction is a core part of QSAR for nitroaromatics. oup.com The nitro group itself is a structural alert for potential mutagenicity and carcinogenicity, as its reduction can lead to reactive intermediates. oup.com Models can predict risks such as hERG inhibition (cardiotoxicity) and general organ toxicity.

Table 4: Predicted ADMET Profile for this compound

| ADMET Property | Prediction | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. sciensage.info |

| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall. scielo.br |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Low risk of CNS side effects. sciensage.info |

| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions. researchgate.net |

| CYP3A4 Inhibitor | Likely Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Primary Route | Hepatic/Renal | Expected to be metabolized and then excreted via urine/feces. |

| Toxicity | ||

| hERG Inhibition | Potential Risk | Warrants experimental follow-up for cardiotoxicity. |

| Mutagenicity (Ames Test) | Potential Risk | The nitroaromatic group is a known structural alert. oup.com |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or other biological macromolecule.

The binding mode of this compound with a biological target would be dictated by the combination of its structural and electronic features: the isoquinoline core, the electron-withdrawing nitro group, and the halogen atom. By analogy with docking studies on similar heterocyclic compounds, several key interactions can be predicted. nih.gov

The planar aromatic isoquinoline ring system is capable of forming π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) in a receptor's binding pocket. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor.

The nitro group at the 5-position is a strong hydrogen bond acceptor. Its oxygen atoms can form strong hydrogen bonds with donor residues like Arginine, Lysine, or Serine. This group significantly influences the electronic distribution of the molecule, creating a region of high electron density that is crucial for specific receptor recognition.

A hypothetical binding mode is summarized in the table below.

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Isoquinoline Core | Phe, Tyr, Trp, His, Leu, Val | π-π Stacking, Hydrophobic |

| Ring Nitrogen | Hydrogen Bond Donors (e.g., Ser, Thr) | Hydrogen Bond |

| 5-Nitro Group (Oxygens) | Hydrogen Bond Donors (e.g., Arg, Lys, Asn) | Hydrogen Bond |

| 8-Chloro Group | Lewis Bases (e.g., Carbonyl Oxygen) | Halogen Bond, Hydrophobic |

Hydrogen Bonds: The interactions involving the nitro group are expected to be major contributors to the binding affinity, providing specificity.

Van der Waals and Hydrophobic Interactions: The planar isoquinoline system would contribute significantly to the binding energy through extensive contact with nonpolar residues in the binding site.

Halogen Bonding: The chloro group's ability to form halogen bonds can provide additional directional interaction, enhancing binding affinity and selectivity, a feature increasingly recognized in drug design.

Electrostatic Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro and chloro groups, which would favor interactions in a polar binding pocket.

Studies on related quinoline (B57606) derivatives have shown that chloro- and bromo-substituted compounds can exhibit potent inhibitory activity, underscoring the importance of the halogen in receptor binding. nih.gov Similarly, molecular docking of 5-nitroisoquinoline Schiff bases has demonstrated their potential to interact effectively with biological targets, with docking scores comparable to standard drugs. researchgate.net Therefore, the combination of both a nitro and a chloro group on the isoquinoline scaffold suggests a high potential for strong and specific ligand-receptor interactions.

| Structural Component | Predicted Contribution to Binding Affinity |